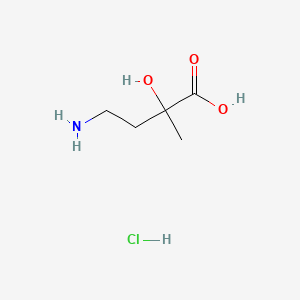
4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride, also known by its IUPAC name, is a compound with the molecular formula C5H12ClNO3. This compound is a derivative of butanoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride typically involves the reaction of 2-methyl-2-hydroxybutanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through crystallization and filtration techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methyl-2-oxobutanoic acid.
Reduction: Formation of 4-amino-2-methylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to active sites on enzymes, altering their activity and affecting metabolic pathways. This interaction can lead to changes in cellular processes, such as neurotransmitter synthesis and signal transduction.
Comparison with Similar Compounds
4-Amino-2-methylbutanoic acid: Lacks the hydroxyl group present in 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride.
2-Amino-4-methylbutanoic acid: Differs in the position of the amino group.
2-Hydroxy-4-methylbutanoic acid: Lacks the amino group.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C5H12ClNO3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-amino-2-hydroxy-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(9,2-3-6)4(7)8;/h9H,2-3,6H2,1H3,(H,7,8);1H |
InChI Key |
KAOHZVQXDNKBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C(=O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



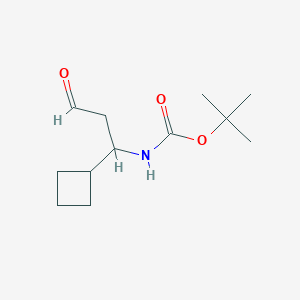
![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
amine](/img/structure/B13578477.png)


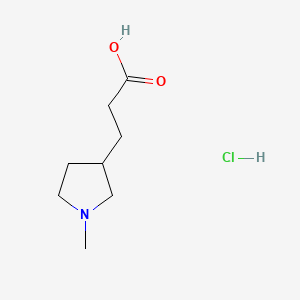
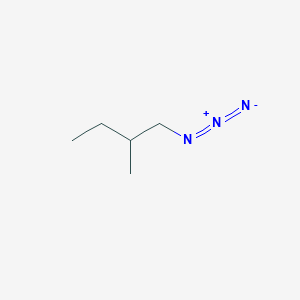
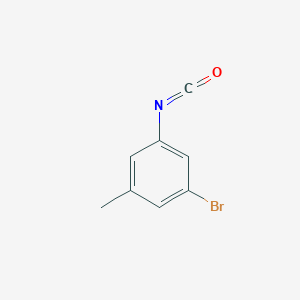
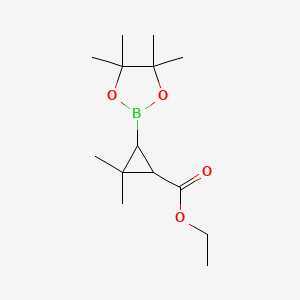
![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)



